molecular formula C5H6F2N2 B2461223 1-(difluoromethyl)-5-methyl-1H-pyrazole CAS No. 1004096-15-4

1-(difluoromethyl)-5-methyl-1H-pyrazole

Cat. No.: B2461223
CAS No.: 1004096-15-4
M. Wt: 132.114
InChI Key: QIJAQLXWDVOMJM-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-5-methyl-1H-pyrazole is a chemical compound characterized by the presence of a difluoromethyl group and a methyl group attached to a pyrazole ring

Preparation Methods

The synthesis of 1-(difluoromethyl)-5-methyl-1H-pyrazole typically involves the introduction of the difluoromethyl group to the pyrazole ring. One common method includes the reaction of difluoromethylated precursors with pyrazole derivatives under specific conditions. For instance, the difluoromethylation process can be achieved using difluorocarbene reagents, which facilitate the insertion of the difluoromethyl group into the pyrazole ring . Industrial production methods often optimize these synthetic routes to ensure high yield and purity, employing catalysts and controlled reaction environments to streamline the process .

Chemical Reactions Analysis

1-(Difluoromethyl)-5-methyl-1H-pyrazole undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to therapeutic effects . The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

1-(Difluoromethyl)-5-methyl-1H-pyrazole can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(difluoromethyl)-5-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2N2/c1-4-2-3-8-9(4)5(6)7/h2-3,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJAQLXWDVOMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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